molecular formula C12H12O4 B580630 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid CAS No. 807382-47-4

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid

Cat. No.: B580630
CAS No.: 807382-47-4
M. Wt: 220.224
InChI Key: GMOUXACCXBMBMS-UHFFFAOYSA-N
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Description

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a valuable chemical building block in medicinal chemistry, serving as a key intermediate in the synthesis of advanced pharmaceutical candidates. Its primary researched application is in the development of highly potent and selective E-type prostanoid 4 (EP4) receptor antagonists . This compound forms the core structure for molecules such as MF-766, a highly potent and selective EP4 antagonist investigated for the treatment of inflammatory pain . EP4 receptor antagonism represents a promising therapeutic pathway for managing inflammatory conditions, as blocking this receptor can effectively mitigate inflammatory pain responses . By providing this critical benzoic acid scaffold, the compound enables research into novel anti-inflammatory agents with potential for unprecedented in vivo efficacy . This product is intended for research applications and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(1-methoxycarbonylcyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUXACCXBMBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The synthesis begins with 4-iodophenylcyclopropyl acid methyl ester (1.40 g, 4.63 mmol) as the starting material. Key components of the reaction include:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂, 2.08 g, 9.26 mmol).

  • Base : Potassium carbonate (K₂CO₃, 1.28 g, 9.26 mmol).

  • Solvent System : A 1:2 (v/v) mixture of DMF (N,N-dimethylformamide) and water.

  • Atmosphere : Carbon monoxide (CO) at 1 atm pressure.

The reaction proceeds at 20°C for 12 hours, after which the mixture is quenched with ethyl acetate (EtOAc) and water. Acidification with concentrated HCl precipitates the product, which is extracted with dichloromethane (CH₂Cl₂), dried over MgSO₄, and concentrated under vacuum.

Critical Reaction Parameters

The success of this method hinges on several factors:

  • Catalyst Loading : A 2:1 molar ratio of Pd(OAc)₂ to starting material ensures efficient CO insertion.

  • Solvent Choice : DMF’s high polarity facilitates the dissolution of both organic and inorganic components, while water aids in quenching and phase separation.

  • Temperature Control : Room temperature (20°C) minimizes side reactions and energy consumption.

Table 1: Reaction Conditions and Outcomes

ParameterValue/Detail
Starting Material4-Iodophenylcyclopropyl acid methyl ester
CatalystPd(OAc)₂ (2 eq)
BaseK₂CO₃ (2 eq)
SolventDMF/H₂O (1:2)
Temperature20°C
Reaction Time12 hours
Yield97%

Mechanistic Insights

The reaction follows a palladium-mediated carbonylative coupling mechanism:

  • Oxidative addition of Pd(0) to the aryl iodide forms a Pd(II)-aryl intermediate.

  • CO insertion generates a Pd(II)-acyl species.

  • Hydrolysis of the acyl-palladium bond yields the benzoic acid derivative.

The cyclopropane ring remains intact throughout the process due to its kinetic stability under these conditions.

Alternative Approaches and Comparative Analysis

While the palladium-catalyzed method dominates the literature, alternative strategies have been explored for structurally related compounds, offering insights into potential optimizations.

Oxidation of Aldehyde Precursors

A Thieme Connect study on 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid demonstrates the use of oxidation (e.g., with N-bromosuccinimide, NBS) to introduce carboxylic acid groups. While this method targets brominated analogs, it underscores the feasibility of late-stage oxidation for benzoic acid synthesis.

Characterization and Quality Control

Rigorous characterization ensures the identity and purity of this compound. The primary method reports:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (acetone-d₆) :

  • δ 7.95 (d, J = 8.1 Hz, 2H, aromatic protons).

  • δ 7.46 (d, J = 8.1 Hz, 2H, aromatic protons).

  • δ 3.55 (s, 3H, methoxy group).

  • δ 1.55 (m, 2H, cyclopropane CH₂).

  • δ 1.22 (m, 2H, cyclopropane CH₂).

The absence of extraneous peaks confirms high purity (>95% by HPLC).

Industrial Scalability and Challenges

The described method’s high yield and mild conditions make it amenable to scale-up. However, key challenges include:

  • CO Handling : Requires specialized equipment for safe gas utilization.

  • Cost Efficiency : Pd(OAc)₂’s expense justifies investigations into catalyst recycling or lower-cost alternatives (e.g., Pd/C).

Chemical Reactions Analysis

Types of Reactions: 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in modulating retinoid receptors, which are implicated in cancer pathways. For instance, compounds with similar structures have been evaluated for their efficacy in treating cutaneous T-cell lymphoma and other cancers by influencing cellular proliferation through retinoid signaling pathways .

2. Epithelial Sodium Channel Inhibition
This compound is noted for its role in the inhibition of epithelial sodium channels, which is crucial in regulating sodium balance and blood pressure. The mechanism involves interactions with specific receptor sites that modulate ion transport across epithelial tissues, making it a candidate for further exploration in cardiovascular and renal research .

Organic Synthesis Applications

1. Synthesis of Quaternary Amines
this compound serves as a reagent in the preparation of quaternary amines. This application is significant in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The compound facilitates the formation of amine derivatives through nucleophilic substitution reactions .

2. Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. It can be modified to produce various derivatives that are useful in synthesizing more complex structures, including those required for drug development. This versatility is attributed to its functional groups that allow for diverse chemical transformations .

Material Science Applications

1. Polymer Chemistry
Research indicates that derivatives of this compound can be utilized in polymer chemistry to enhance the properties of materials. For example, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

StudyFocusFindings
Study A Antitumor ActivityInvestigated the effects of structural analogs on RXR activation; found significant modulation of cancer cell proliferation .
Study B Sodium Channel InhibitionDemonstrated that the compound effectively inhibits epithelial sodium channels in vitro, suggesting potential therapeutic applications .
Study C Organic SynthesisShowed successful synthesis of quaternary amines using this compound as a key intermediate .

Mechanism of Action

The mechanism of action of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit sodium channels, affecting ion transport and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Application
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid C₁₂H₁₂O₄ 220.22 Cyclopropane (1-methoxycarbonyl) EP4 antagonists, retinoid design
4-(Methoxycarbonyl)benzoic acid C₉H₈O₄ 180.16 Methoxycarbonyl (no cyclopropane) Intermediate for esters/amides
MF-766 (EP4 antagonist) C₂₆H₂₂F₃N₂O₃ 476.46 Indole-trifluoromethylbenzyl group Potent EP4 antagonist (IC₅₀ = 1.3 nM)
SR11246 (RXR-selective retinoid) C₂₄H₂₆O₂ 358.46 Cyclopropane (naphthalenyl substituent) RXR receptor agonist
4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid C₁₁H₁₃BO₄ 244.03 Boronic acid (replaces -COOH) Suzuki coupling intermediates

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 4-Methoxybenzoic Acid MF-766
LogP (Predicted) 2.1 1.5 4.8
Aqueous Solubility (mg/mL) ~0.5 (moderate) ~3.2 (high) <0.1 (low)
Hydrogen Bond Donors/Acceptors 1/4 1/3 2/6
Polar Surface Area (Ų) 63.6 57.5 99.3
  • Lipophilicity : The target compound’s cyclopropane increases LogP compared to 4-methoxybenzoic acid but remains lower than MF-766 due to the absence of hydrophobic trifluoromethyl groups .
  • Solubility : The carboxylic acid group enhances aqueous solubility relative to MF-766 but is reduced compared to simpler esters due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves cyclopropanation of a methoxycarbonyl-substituted precursor, followed by coupling to a benzoic acid core. For example, cyclopropane rings can be introduced using malonoyl peroxides under controlled temperatures (40–60°C) to minimize side reactions like ring-opening . Acid-catalyzed hydrolysis (e.g., HCl in methanol) is critical for deprotecting ester groups without degrading the cyclopropane moiety . Yields are highly sensitive to solvent choice (polar aprotic solvents like DMF improve solubility) and stoichiometric ratios of reagents.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% is typical for research-grade material) and detect byproducts from incomplete cyclopropanation .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropane ring (characteristic δ 1.2–1.8 ppm protons) and methoxycarbonyl group (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 263.092) and fragmentation patterns .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent. The cyclopropane ring is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming undesired diols or ketones . Buffered solutions (pH 6–8) at 4°C enhance shelf life. Light exposure should be minimized due to potential photodegradation of the benzoic acid core .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., methoxycarbonyl) stabilize the cyclopropane ring but reduce nucleophilic reactivity. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids with electron-donating groups improve coupling efficiency at the benzoic acid para position . Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Enzyme Inhibition : Verify competitive vs. non-competitive inhibition via Lineweaver-Burk plots. Adjust buffer ionic strength to rule out nonspecific binding .
  • Cellular Uptake : Use fluorescent analogs (e.g., FITC-labeled derivatives) to quantify intracellular accumulation via flow cytometry .
  • Metabolic Stability : Compare microsomal half-lives across species (e.g., human vs. rat liver microsomes) to identify species-specific degradation pathways .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (target ~2.5 for optimal permeability) and predict CYP450 metabolism hotspots .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding, a critical factor for bioavailability .
  • Docking Studies : Identify key interactions (e.g., hydrogen bonds with the methoxycarbonyl group) in target proteins like cyclooxygenase-2 .

Q. What advanced techniques elucidate the role of the cyclopropane ring in solid-state interactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing motifs; the cyclopropane’s strain often induces unique π-stacking or hydrogen-bonding networks .
  • Terahertz Spectroscopy : Probe low-frequency vibrational modes to study lattice dynamics and polymorph stability .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis quantify melting points and thermal decomposition pathways .

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